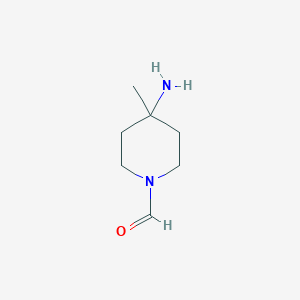
1-Piperidinecarboxaldehyde, 4-amino-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxaldehyde, 4-amino-4-methyl-(9CI) is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinecarboxaldehyde, 4-amino-4-methyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of 4-amino-4-methylpiperidine with formic acid or formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Piperidinecarboxaldehyde, 4-amino-4-methyl-(9CI) may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxaldehyde, 4-amino-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Piperidinecarboxaldehyde, 4-amino-4-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxaldehyde, 4-amino-4-methyl-(9CI) depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibition of enzyme activity to receptor agonism or antagonism.
Comparison with Similar Compounds
1-Piperidinecarboxaldehyde: A simpler derivative with similar reactivity but lacking the amino and methyl groups.
4-Aminopiperidine: Contains the amino group but lacks the aldehyde functionality.
4-Methylpiperidine: Contains the methyl group but lacks the amino and aldehyde functionalities.
Uniqueness: 1-Piperidinecarboxaldehyde, 4-amino-4-methyl-(9CI) is unique due to the presence of both amino and aldehyde groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-amino-4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c1-7(8)2-4-9(6-10)5-3-7/h6H,2-5,8H2,1H3 |
InChI Key |
CGKJAUAHQWIVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















